In Vitro Selectivity Profile: ACY-738 vs. Tubastatin A and Vorinostat
In a head-to-head biochemical assay, ACY-738 demonstrated a 100-fold selectivity for HDAC6 over class I HDACs (IC50 ratio), contrasting sharply with the broad-spectrum inhibitor vorinostat (SAHA) which exhibits <30-fold selectivity, and matching the selectivity of tubastatin A [1]. However, when comparing absolute potency against class I isoforms, ACY-738 shows a distinct profile: it is 6.5-fold less potent against HDAC2 than tubastatin A (IC50: 128 nM vs 7700 nM), potentially contributing to a cleaner in vivo phenotype [2].
| Evidence Dimension | Fold-selectivity for HDAC6 over Class I HDACs |
|---|---|
| Target Compound Data | 100-fold (HDAC6 IC50: 9.3 nM vs Class I average) |
| Comparator Or Baseline | Tubastatin A: 100-fold; Vorinostat (SAHA): <30-fold |
| Quantified Difference | Comparable selectivity to tubastatin A, >3-fold superior to vorinostat. |
| Conditions | In vitro biochemical HDAC activity assay using recombinant enzymes; IC50 values measured in µM and nM. |
Why This Matters
Researchers aiming to isolate the role of HDAC6 in CNS function should avoid broad-spectrum inhibitors like vorinostat due to confounding class I HDAC engagement; ACY-738 offers a cleaner tool for mechanistic studies.
- [1] Mazzocchi, M. et al. (2021). Identification of novel brain-penetrant HDAC6 inhibitors with improved therapeutic window for CNS applications. ACS Chemical Neuroscience, 12(7), 1145–1158. (Table 2). View Source
- [2] Jochems, J. et al. (2014). Antidepressant-like properties of novel HDAC6-selective inhibitors with improved brain bioavailability. Neuropsychopharmacology, 39(2), 389–400. (Figure 1). View Source
